

# ON 146040 kinase screening data

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## Compound Focus: ON 146040

CAS No.: 1404231-34-0

Cat. No.: S002830

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## ON 146040 Activity Profile

The quantitative data available for **ON 146040** is primarily its inhibitory activity (IC50) against a limited set of kinase targets, as shown in the table below.

Target	Reported IC50	Notes
PI3K $\alpha$	14 nM	Potent inhibition [1].
PI3K $\delta$	20 nM	Potent inhibition [1].
Abl1	< 150 nM	Inhibits wild-type and some mutants, but not the T315I mutant [1].
PI3K $\gamma$	1 $\mu$ M	Weak inhibition [1].
PI3K $\beta$	3 $\mu$ M	Minimal inhibition [1].

This profile characterizes **ON 146040** as a **dual PI3K $\alpha/\delta$  and Abl1 inhibitor**. It represents the first reported compound to target both the PI3K and BCR-ABL/STAT signaling pathways, showing potency in killing hematologic tumor cells [1].

## Experimental Protocols for Kinase Screening

To objectively compare **ON 146040** with other inhibitors, you would typically use standardized kinase activity assays. Below are overviews of common technologies and a general protocol.

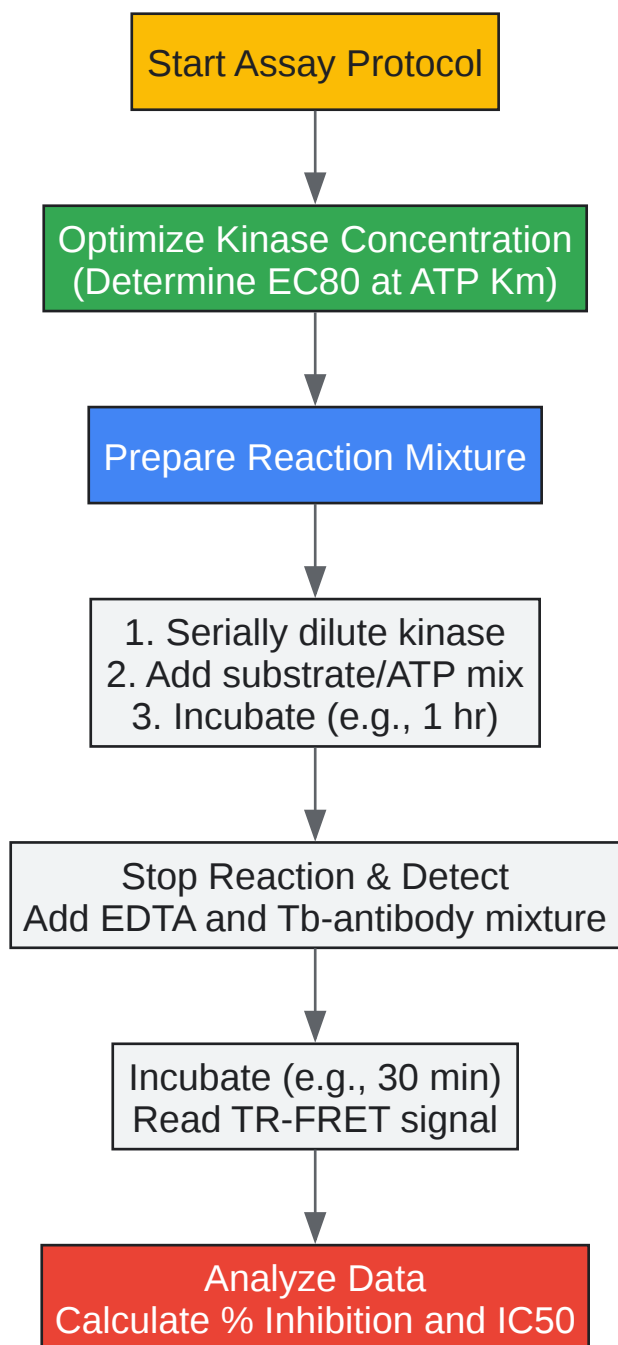
## Common Assay Technologies

Kinase assays measure the transfer of a phosphate group from ATP to a protein or peptide substrate. The table below compares common methods used in high-throughput screening (HTS) [2].

Technology	Principle	Key Considerations
<b>Radiometric Assays</b>	Measures transfer of a radioactive $\gamma$ - <sup>32</sup> P or $\gamma$ - <sup>33</sup> P from ATP to a substrate. The phosphorylated product is captured and quantified by scintillation counting [2].	Classic, robust method but involves handling radioactivity. Scintillation proximity assays (SPA) eliminate wash steps [2].
<b>Fluorescence Polarization (FP)</b>	Uses a fluorescently-labeled peptide. Phosphorylation increases peptide mass upon antibody binding, slowing its rotation and increasing polarization [2].	Susceptible to interference from fluorescent or light-absorbing compounds. Radiometric measurement helps normalize artifacts [2].
<b>Time-Resolved FRET (TR-FRET)</b>	A phospho-specific antibody labeled with a lanthanide chelate (donor) transfers energy to a fluorophore on the peptide (acceptor) when bound, emitting a specific signal [2].	Uses long-lived fluorophores to reduce background fluorescence. Requires two labeled moieties [2].

## Example Protocol: LanthaScreen TR-FRET Assay

This is a common, homogeneous (no-wash) assay method. The workflow involves first determining the optimal kinase concentration and then performing the inhibition assay [3].



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#### Key Reagents & Steps [3]:

- **Kinase Reaction:** A typical 20  $\mu$ L final reaction includes the kinase, substrate (e.g., 200 nM), ATP (at the  $K_m$  concentration, e.g., 7  $\mu$ M for Src kinase), and the test inhibitor in a suitable buffer.
- **Detection:** The reaction is stopped with a high-concentration EDTA solution. A terbium (Tb)-labeled phospho-specific antibody is added that binds the phosphorylated peptide.

- **Readout:** A TR-FRET signal is generated when the Tb-donor antibody excited by a light source transfers energy to an acceptor fluorophore on the phosphorylated peptide. The ratio of the emission signals (e.g., 520 nm/495 nm) is used to quantify the level of phosphorylation and thus, kinase activity [3].

## How to Obtain Comprehensive Comparison Data

Since public data is limited, here are practical steps to build a complete comparison guide:

- **Utilize Commercial Profiling Services:** Several companies offer quantitative kinome profiling services. You can submit **ON 146040** to be screened against hundreds of kinases at physiological ATP concentrations, generating the extensive selectivity data you need for a true comparison [4].
- **Query Public Inhibitor Databases:** Resources like the **International Centre for Kinase Profiling** database contain specificity data for many published inhibitors, which can be used for initial comparisons [5].
- **Reference Broad Screening Sets:** Studies like the **Published Kinase Inhibitor Set (PKIS)** demonstrate how large-scale inhibitor profiling can reveal chemical starting points and selectivity for understudied kinases [6] [7].

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## References

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